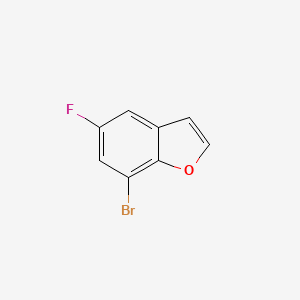

7-Bromo-5-fluoro-1-benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-5-fluoro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBMMMOEVBNTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622879 | |

| Record name | 7-Bromo-5-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253429-19-5 | |

| Record name | 7-Bromo-5-fluoro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-5-fluoro-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-5-fluoro-1-benzofuran synthesis pathway

An In-Depth Technical Guide to the Synthesis of 7-Bromo-5-fluoro-1-benzofuran

Abstract

This technical guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this compound, a key heterocyclic building block for pharmaceutical and materials science research. Benzofuran derivatives are integral to numerous biologically active compounds and approved drugs, prized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of halogen atoms, specifically bromine and fluorine, into the benzofuran scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, making this compound a valuable intermediate for drug discovery programs.[3] This document details a robust two-step synthesis commencing from the commercially available precursor, 2-bromo-4-fluorophenol. We provide an in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters, grounded in established principles of heterocyclic chemistry.

Introduction: The Significance of Halogenated Benzofurans

The benzofuran nucleus, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry.[4][5] Its presence in natural products and synthetic pharmaceuticals underscores its ability to interact with a wide range of biological targets.[6] The functionalization of this core structure is a key strategy in drug design. Halogenation, in particular, offers a powerful tool for fine-tuning molecular properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, while the bromine atom serves as a versatile synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3][7]

The target molecule, this compound, combines these features, making it an attractive starting point for synthesizing complex molecules with potential therapeutic applications, particularly in oncology and neuroscience.[8][9] This guide presents a logical and field-proven synthetic approach designed for clarity, reproducibility, and scalability.

Retrosynthetic Analysis and Strategy

The synthesis of substituted benzofurans can be approached through various strategies, including intramolecular cyclizations of phenols, palladium-catalyzed coupling reactions, and oxidative cyclizations.[10][11] For the specific target of this compound, an efficient and logical approach involves the construction of the furan ring onto a pre-functionalized phenolic precursor.

Our retrosynthetic analysis points to a classical and robust strategy: an acid-catalyzed intramolecular cyclization. This disconnection leads back to an ether intermediate, which can be readily prepared from a suitable phenol via a Williamson ether synthesis.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 6. atlantis-press.com [atlantis-press.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [myskinrecipes.com]

- 9. researchgate.net [researchgate.net]

- 10. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzofuran synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 7-Bromo-5-fluoro-1-benzofuran: A Key Building Block for Advanced Drug Discovery

Introduction: The Strategic Importance of Substituted Benzofurans

The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique heterocyclic framework allows for diverse biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The strategic placement of halogen substituents, such as bromine and fluorine, on the benzofuran ring system can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce new binding interactions with biological targets. This guide focuses on a specific, strategically substituted benzofuran derivative, 7-Bromo-5-fluoro-1-benzofuran, a compound of increasing interest for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, a robust synthesis protocol, physicochemical characteristics, and its emerging applications as a key intermediate in the synthesis of novel therapeutics.

Chemical Identity and Structural Elucidation

This compound is a halogenated heterocyclic compound. The numbering of the benzofuran ring system begins with the oxygen atom as position 1, with the bromine at position 7 and the fluorine at position 5. This specific substitution pattern provides a unique electronic and steric profile for further chemical modifications.

Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 253429-19-5 | [5][6] |

| Molecular Formula | C₈H₄BrFO | [5][7] |

| Molecular Weight | 215.02 g/mol | [6][8] |

| IUPAC Name | This compound | [5] |

| SMILES | FC1=CC(Br)=C2OC=CC2=C1 | [5][7] |

| InChI Key | TYBMMMOEVBNTDU-UHFFFAOYSA-N | [5][7] |

Synthesis Protocol: A Two-Step Approach to the Benzofuran Core

The synthesis of substituted benzofurans can be achieved through various methodologies.[9][10] A common and effective strategy involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization. The following protocol is adapted from established methods for the synthesis of similar 7-bromobenzofuran derivatives and is a plausible route for the preparation of this compound.[11]

Part 1: O-Alkylation of 2-Bromo-4-fluorophenol

The initial step involves the reaction of 2-bromo-4-fluorophenol with a suitable two-carbon electrophile, such as 2-bromoacetaldehyde dimethyl acetal, in the presence of a base. This Williamson ether synthesis variant forms the key ether linkage necessary for the subsequent cyclization.

Step-by-step Methodology:

-

To a solution of 2-bromo-4-fluorophenol (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 2-bromoacetaldehyde dimethyl acetal (1.1 equivalents) to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-(2,2-dimethoxyethoxy)-2-bromo-4-fluorobenzene.

-

Purify the crude product by column chromatography on silica gel.

Part 2: Acid-Catalyzed Cyclization and Aromatization

The second step is a cyclization reaction where the ether intermediate is treated with a strong acid. The acid catalyzes the removal of the acetal protecting group, and the resulting aldehyde undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to form the furan ring of the benzofuran system.

Step-by-step Methodology:

-

Dissolve the purified 1-(2,2-dimethoxyethoxy)-2-bromo-4-fluorobenzene (1 equivalent) in a high-boiling point solvent such as toluene or chlorobenzene.

-

Add a strong acid catalyst, for example, polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), to the solution.[11]

-

Heat the mixture to a high temperature (typically 120-140 °C) to drive the cyclization and dehydration.[11]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully quench by pouring it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by vacuum distillation or column chromatography to obtain the pure compound.

Caption: Synthetic route to this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. A compilation of available data is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [5] |

| Boiling Point | 233.37 °C at 760 mmHg | [6] |

| Density | 1.697 g/cm³ | [6] |

| Refractive Index | 1.5780-1.5830 @ 20 °C | [5] |

| Flash Point | 94.939 °C | [6] |

| Predicted XlogP | 3.1 | [7] |

| Assay (GC) | ≥96.0% | [5] |

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Benzofuran derivatives are known to possess a wide range of biological activities, and this particular scaffold is being explored for several therapeutic areas.

-

Central Nervous System (CNS) Agents: The benzofuran structure has the potential to cross the blood-brain barrier, making it a suitable scaffold for designing drugs targeting the CNS.[8] It is used as a starting material for the synthesis of compounds with potential antidepressant, anxiolytic, or antipsychotic activities.[8]

-

Enzyme Inhibitors: The bromine atom at the 7-position and the fluorine atom at the 5-position can be exploited to create specific interactions with enzyme active sites. This makes this compound an attractive precursor for the development of targeted enzyme inhibitors.

-

Metabolic Disease Therapeutics: Certain benzofuran derivatives have been investigated as glucokinase activators, which are of interest for the treatment of type 2 diabetes.[12][13] The specific substitutions on the benzofuran ring are crucial for this activity.

The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of new chemical entities.[9]

Conclusion

This compound is a strategically designed heterocyclic building block with significant potential in the field of drug discovery and development. Its well-defined chemical identity, accessible synthesis route, and favorable physicochemical properties make it a valuable tool for medicinal chemists. The unique combination of bromine and fluorine substituents on the privileged benzofuran scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents targeting a range of diseases. As research into novel therapeutics continues, the utility of such precisely functionalized intermediates is expected to grow, paving the way for the discovery of next-generation medicines.

References

-

(2025). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. PubChem. Retrieved from [Link]

- (2014). CN103724305A - Preparation method of 7-bromobenzofuran. Google Patents.

-

PubChem. (2025). This compound. Retrieved from [Link]

-

MySkinRecipes. (2025). This compound. Retrieved from [Link]

-

PubChem. (2025). 7-Bromo-1-benzofuran. Retrieved from [Link]

-

Patil, S. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1590. Retrieved from [Link]

-

ResearchGate. (2025). Benzofuran derivatives: A patent review. Retrieved from [Link]

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Retrieved from [Link]

- Google Patents. (2010). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.

-

Khan, I., & Zaib, S. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (2025). Benzofuran synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 5‐aryl‐2‐fluorobenzofurans 7j, 7k, 7m, 7n. Retrieved from [Link]

-

Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]

-

PubChem. (2025). 7-Bromo-5-chloro-1-benzofuran. Retrieved from [Link]

-

Patsnap. (2025). Benzofuran compounds and their medicinal uses. Retrieved from [Link]

Sources

- 1. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H33948.03 [thermofisher.com]

- 6. This compound | 253429-19-5 [chemnet.com]

- 7. PubChemLite - this compound (C8H4BrFO) [pubchemlite.lcsb.uni.lu]

- 8. This compound [myskinrecipes.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 12. US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof - Google Patents [patents.google.com]

- 13. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 7-Bromo-5-fluoro-1-benzofuran derivatives

An In-Depth Technical Guide to the Biological Activity of 7-Bromo-5-fluoro-1-benzofuran Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of: The Senior Application Scientist

Executive Summary

The benzofuran nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, both natural and synthetic.[1][2] Its structural versatility has made it a focal point in medicinal chemistry for developing novel therapeutic agents. The introduction of halogen atoms, such as bromine and fluorine, into the benzofuran ring system has been shown to significantly enhance a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This is often attributed to the ability of halogens to modulate factors like lipophilicity, metabolic stability, and binding affinity to biological targets through interactions like halogen bonding.[3] This guide provides a comprehensive technical overview of the biological activities associated with this compound derivatives, detailing their mechanistic underpinnings, protocols for evaluation, and a summary of their therapeutic potential.

The Benzofuran Scaffold in Modern Drug Discovery

Benzofuran, a bicyclic system composed of fused benzene and furan rings, is a cornerstone in the development of new drugs.[4] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, targeting chronic conditions and acute infections alike.[2][4] The strategic placement of substituents on this core structure is a key strategy for optimizing potency and selectivity.

The Critical Role of Halogenation

The incorporation of bromine and fluorine at specific positions (C7 and C5, respectively) is not arbitrary. This substitution pattern leverages the unique electronic properties of each halogen to influence the molecule's overall biological profile.

-

Fluorine: Often used to block metabolic oxidation sites, increase binding affinity, and alter pKa, thereby improving pharmacokinetic properties.

-

Bromine: Can increase potency through enhanced binding interactions (halogen bonds) and can also serve as a handle for further synthetic modifications.[5]

The combination of these two halogens on the benzofuran scaffold creates a unique electronic and steric profile, making these derivatives particularly compelling candidates for drug discovery programs.

Anticancer Potential of Halogenated Benzofurans

A significant body of research points to the potent anticancer activity of benzofuran derivatives, particularly those bearing halogen substituents.[3][6][7] These compounds have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with key signaling pathways dysregulated in cancer.

Mechanistic Insights: Targeting Cancer Hallmarks

Derivatives of the this compound scaffold are hypothesized to exert their anticancer effects through multiple mechanisms:

-

Inhibition of Key Kinases: Many cancers rely on hyperactive signaling pathways for growth and survival. Halogenated benzofurans have been shown to inhibit critical kinases such as VEGFR-2, a key mediator of angiogenesis, and components of the PI3K/Akt/mTOR pathway, which governs cell growth and proliferation.[5][8]

-

Induction of Apoptosis: Certain derivatives have been observed to trigger apoptosis in cancer cells by down-regulating anti-apoptotic proteins like Bcl-2 and promoting the cleavage of PARP-1, a key enzyme in DNA repair whose cleavage is a hallmark of apoptosis.[6][7]

-

Cell Cycle Arrest: By interfering with cellular processes, these compounds can cause cancer cells to arrest in specific phases of the cell cycle, preventing their division and proliferation.[5]

Antimicrobial Activity

The benzofuran scaffold is also a source of potent antimicrobial agents. [1][9]The emergence of drug-resistant pathogens necessitates the discovery of new chemical entities, and halogenated benzofurans have shown promise in this area.

Structure-Activity Relationship (SAR) Insights

Research indicates that the antimicrobial efficacy of benzofuran derivatives is highly dependent on the substitution patterns. [9]* Halogenation: The presence of bromo substituents on both the benzofuran ring and attached phenyl moieties has been found to confer excellent antibacterial activity. [9]* Heterocyclic Hybrids: Fusing or linking other heterocyclic rings (e.g., pyrazoline, thiazole) to the benzofuran core is a common strategy to enhance antimicrobial potency. [10]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi. [11][12] Objective: To find the lowest concentration of a test compound that completely inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL. [13]2. Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi). [12]3. Inoculation: Add an equal volume of the standardized inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Ampicillin). [14]5. Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [12]

Conclusion and Future Outlook

Derivatives of this compound represent a highly promising class of compounds with significant therapeutic potential across multiple domains. The strategic incorporation of bromine and fluorine imparts potent anticancer, anti-inflammatory, and antimicrobial properties. The data strongly suggest that this scaffold is a valuable starting point for the development of novel lead compounds.

Future research should focus on:

-

Synthesis of Novel Analogs: Expanding the chemical library around this core to optimize potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets to better understand the mechanism of action.

-

In Vivo Efficacy and Toxicology: Advancing the most promising leads into more complex animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of these halogenated benzofurans holds considerable promise for addressing unmet needs in oncology, inflammatory diseases, and infectious disease.

References

-

5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents. PubMed. Available at: [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. Semantic Scholar. Available at: [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. ResearchGate. Available at: [Link]

-

Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed. Available at: [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]

-

Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

-

Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

-

Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central. Available at: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIRSA. Available at: [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available at: [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. IntechOpen. Available at: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. Available at: [Link]

-

Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Available at: [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Chem. Biodivers. Available at: [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. Available at: [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. European Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

Benzofurans: A new profile of biological activities. ResearchGate. Available at: [Link]

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PubMed Central. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]

-

Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. ResearchGate. Available at: [Link]

-

Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. ResearchGate. Available at: [Link]

Sources

- 1. jopcr.com [jopcr.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 12. pdb.apec.org [pdb.apec.org]

- 13. woah.org [woah.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-fluoro-1-benzofuran

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Bromo-5-fluoro-1-benzofuran, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation and quality control of this compound.

Introduction: The Significance of this compound

This compound belongs to the benzofuran class of heterocyclic compounds, which are integral to numerous natural products and synthetic pharmaceuticals. The strategic placement of bromine and fluorine atoms on the benzofuran scaffold imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate spectroscopic analysis is paramount to confirm the identity, purity, and structure of this molecule, ensuring the reliability and reproducibility of downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the four aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and fluorine substituents, as well as the oxygen atom of the furan ring.

Expected ¹H NMR Data (in CDCl₃):

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

| H-2 | 7.6 - 7.8 | Doublet | J2,3 ≈ 2.0 - 2.5 |

| H-3 | 6.7 - 6.9 | Doublet | J3,2 ≈ 2.0 - 2.5 |

| H-4 | 7.2 - 7.4 | Doublet of doublets | J4,6 ≈ 2.5 - 3.0 (meta), J4,F ≈ 8.0 - 9.0 (through-space) |

| H-6 | 7.0 - 7.2 | Doublet of doublets | J6,4 ≈ 2.5 - 3.0 (meta), J6,F ≈ 9.0 - 10.0 (ortho) |

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic molecules as it solubilizes the analyte without introducing interfering proton signals. The coupling constants are critical for assigning the positions of the protons on the benzene ring, with ortho, meta, and para couplings having characteristic ranges.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of the electronegative fluorine atom will result in C-F coupling, which can be observed in the spectrum.

Expected ¹³C NMR Data (in CDCl₃):

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | 145 - 147 |

| C-3 | 107 - 109 |

| C-3a | 120 - 122 |

| C-4 | 112 - 114 (d, JC,F ≈ 24-26 Hz) |

| C-5 | 158 - 160 (d, JC,F ≈ 240-250 Hz) |

| C-6 | 110 - 112 (d, JC,F ≈ 23-25 Hz) |

| C-7 | 100 - 102 |

| C-7a | 150 - 152 |

Note: These are predicted values. The large coupling constant for C-5 is characteristic of a direct C-F bond.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS (0.00 ppm).

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, C-O, C-F, and C-Br bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1580 | Aromatic C=C stretch |

| 1250 - 1200 | Aryl-O stretch (furan) |

| 1100 - 1000 | C-F stretch |

| 600 - 500 | C-Br stretch |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ | 213.94, 215.94 |

| [M+H]⁺ | 214.95, 216.95 |

| [M-Br]⁺ | 135.00 |

| [M-CO-Br]⁺ | 107.00 |

Note: The presence of two molecular ion peaks with an intensity ratio of approximately 1:1 is characteristic of a molecule containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[1]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Ionize the sample molecules. ESI is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Diagram of Molecular Structure and Key Spectroscopic Correlations

Sources

Unlocking the Potential of 7-Bromo-5-fluoro-1-benzofuran: A Technical Guide to Future Research

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical guide on the potential research and application avenues for the novel heterocyclic compound, 7-Bromo-5-fluoro-1-benzofuran. Benzofuran derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The specific substitution pattern of this compound, featuring two distinct halogen atoms, presents a unique scaffold for the development of novel therapeutics and functional materials. This guide will explore promising research directions, from advanced synthesis and derivatization to targeted biological screening and materials science applications.

The Strategic Importance of the this compound Scaffold

The benzofuran nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[3][7][8] The introduction of halogen substituents, such as bromine and fluorine, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. Halogens can enhance binding affinity to biological targets through halogen bonding, improve metabolic stability, and increase cell membrane permeability.[9]

The subject of this guide, this compound (CAS No. 253429-19-5)[10][11], is a particularly intriguing starting point for several reasons:

-

Orthogonal Reactivity: The bromine and fluorine atoms offer differential reactivity. The bromo group is amenable to a wide range of cross-coupling reactions, while the fluoro group can influence the electronic properties of the aromatic system and participate in hydrogen bonding.

-

Metabolic Stability: The presence of a fluorine atom often enhances metabolic stability by blocking potential sites of oxidative metabolism.

-

Drug-like Properties: The core structure is compact and possesses favorable lipophilicity, making it an excellent starting point for building drug-like molecules.

Potential Research Areas and Methodologies

Advanced Synthetic Strategies and Optimization

While the specific synthesis of this compound is not extensively detailed in the public domain, established methods for benzofuran synthesis can be adapted.[12][13][14] A key research area is the development and optimization of a scalable and efficient synthesis route.

Proposed Synthetic Approach: Palladium-Catalyzed Annulation

A robust and versatile method for constructing the benzofuran core is the palladium-catalyzed coupling of a substituted phenol with an alkyne, followed by intramolecular cyclization.[12][15]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-bromo-4-fluorophenol. This starting material can be prepared from commercially available 4-fluorophenol via regioselective bromination.

Step 2: Palladium-Catalyzed Coupling and Cyclization.

-

To a solution of 2-bromo-4-fluorophenol (1 eq.) in a suitable solvent (e.g., DMF or toluene) add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) and a copper(I) co-catalyst like CuI (0.1 eq.).

-

Add a suitable base, for example, triethylamine or cesium carbonate.

-

Introduce a source of acetylene, such as ethynyltrimethylsilane.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup and purify the resulting 7-bromo-5-fluoro-1-(trimethylsilyl)benzofuran by column chromatography.

-

Deprotection of the silyl group can be achieved using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the target compound.

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Chemical Derivatization for Library Synthesis

The 7-bromo substituent is a versatile handle for a variety of cross-coupling reactions, allowing for the rapid generation of a diverse chemical library. This is a crucial step in exploring the structure-activity relationships (SAR) of this scaffold.

Key Derivatization Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups at the 7-position.

-

Buchwald-Hartwig Amination: Introduction of primary or secondary amines to explore interactions with amine-binding pockets in proteins.

-

Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes, providing linear extensions to the core structure.

-

Stille Coupling: Coupling with organostannanes to introduce a wide range of carbon-based substituents.

-

Heck Coupling: Reaction with alkenes to append unsaturated side chains.

Table 1: Proposed Derivatization Reactions and Potential Substituents

| Reaction Type | Reagents | Potential Substituents | Rationale |

| Suzuki Coupling | Arylboronic acids, Pd(OAc)₂, SPhos | Phenyl, pyridyl, thiophenyl | Explore π-stacking interactions |

| Buchwald-Hartwig | Primary/secondary amines, Pd₂(dba)₃, BINAP | Piperazine, morpholine, anilines | Introduce H-bond donors/acceptors |

| Sonogashira Coupling | Terminal alkynes, Pd(PPh₃)₄, CuI | Propargyl alcohol, phenylacetylene | Linear scaffolds, further functionalization |

| Stille Coupling | Organostannanes, Pd(PPh₃)₄ | Vinyl, allyl, furanyl | Introduce diverse functionalities |

Diagram: Derivatization Strategy

Caption: Library synthesis via cross-coupling reactions.

Medicinal Chemistry and Biological Screening

Given the broad biological activities of benzofuran derivatives, a systematic screening of the newly synthesized library is a high-priority research area.[5][16][17] The halogenation pattern suggests focusing on therapeutic areas where such features are known to be beneficial.

Potential Therapeutic Targets:

-

Oncology: Many halogenated heterocycles exhibit potent anticancer activity.[6][9] The library should be screened against a panel of cancer cell lines, including those for breast, lung, and colon cancer.[4] Mechanistic studies could focus on kinases, topoisomerases, or apoptosis-inducing pathways.

-

Infectious Diseases: The benzofuran scaffold is known to have antibacterial and antifungal properties.[4] Screening against clinically relevant pathogens, including drug-resistant strains like MRSA, is warranted.

-

Neuroscience: The ability of small, moderately lipophilic molecules to cross the blood-brain barrier makes them interesting candidates for CNS disorders.[10] Derivatives could be evaluated for activity as serotonin (5-HT) receptor modulators or inhibitors of enzymes like monoamine oxidase (MAO).[18]

-

Inflammation and Immunology: Anti-inflammatory properties are a known attribute of the benzofuran class.[13] Assays for inhibition of inflammatory mediators like COX-1/2, lipoxygenases, or cytokines would be a logical starting point.

Experimental Protocol: High-Throughput Screening (HTS) Cascade

Step 1: Primary Assay (Cell Viability).

-

Plate various cancer cell lines (e.g., MCF-7, A549, HT-29) in 96-well or 384-well plates.

-

Treat cells with a range of concentrations of the synthesized derivatives for 48-72 hours.

-

Assess cell viability using a standard method such as MTT or resazurin assay.

-

Calculate IC₅₀ values for active compounds.

Step 2: Secondary Assay (Target-Specific).

-

For hits from the primary screen, perform target-specific assays. For example, if a compound is active against a cancer cell line, conduct a kinase inhibition assay or a Western blot for apoptosis markers (e.g., cleaved PARP, caspase-3).

Step 3: Lead Optimization.

-

Synthesize analogs of the most promising hits to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Diagram: Biological Screening Workflow

Caption: High-throughput screening cascade for lead discovery.

Future Perspectives and Conclusion

This compound represents a largely untapped resource in the field of heterocyclic chemistry. Its unique substitution pattern provides a solid foundation for the development of novel molecules with significant therapeutic potential. The strategic application of modern synthetic methodologies, coupled with systematic biological evaluation, is key to unlocking the full potential of this scaffold. The research avenues outlined in this guide provide a clear roadmap for academic and industrial researchers to explore this promising area of chemical space. The inherent drug-like properties of the benzofuran core, augmented by the strategic placement of bromo and fluoro substituents, make this compound a high-priority target for future drug discovery and development programs.

References

- Sinha, A., Siddiqui, A., Tripathi, V., Yadav, A., Singh, G., Fatima, N., Kumar, G., Masih, J., & Bhadauria, V. (n.d.). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.

- (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

- (2024, December 13). Benzofuran Derivatives: Significance and symbolism.

- (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.

- (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.

- (2015, March 7). (PDF) Benzofurans: A new profile of biological activities. ResearchGate.

- (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.

- (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- (n.d.). This compound (C8H4BrFO). PubChemLite.

- (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives.

- (n.d.). This compound. MySkinRecipes.

- (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- (n.d.). Benzofuran synthesis. Organic Chemistry Portal.

- (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central.

- (n.d.). 7-Bromo-5-fluorobenzo[b]furan, 97% 1 g | Buy Online | Thermo Scientific Chemicals.

- (2023, April 25). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls.

- (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- (2025, August 9). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity | Request PDF. ResearchGate.

- (2025, December 23). (PDF) Reactivity of Benzofuran Derivatives. ResearchGate.

- (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega.

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | MDPI [mdpi.com]

- 7. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 8. bepls.com [bepls.com]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [myskinrecipes.com]

- 11. H33948.03 [thermofisher.com]

- 12. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 14. Benzofuran synthesis [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. ijsdr.org [ijsdr.org]

- 18. researchgate.net [researchgate.net]

7-Bromo-5-fluoro-1-benzofuran molecular weight and formula

An In-Depth Technical Guide to 7-Bromo-5-fluoro-1-benzofuran: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into its core molecular properties, outline a robust synthetic strategy with mechanistic insights, detail methods for analytical characterization, and explore its applications in modern drug discovery.

Core Molecular and Physical Properties

This compound, also known as 7-bromo-5-fluorobenzo[b]furan, is a halogenated derivative of the benzofuran scaffold. The strategic placement of bromine and fluorine atoms makes it a valuable intermediate for introducing further chemical diversity through cross-coupling reactions and other transformations. Its fundamental properties are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₄BrFO | [1][2][3] |

| Molecular Weight | 215.02 g/mol | [3] |

| CAS Number | 253429-19-5 | [1][2][3] |

| Canonical SMILES | FC1=CC(Br)=C2OC=CC2=C1 | [2][4] |

| InChI Key | TYBMMMOEVBNTDU-UHFFFAOYSA-N | [2][4] |

| Physical Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Density | 1.697 g/cm³ | [1] |

| Boiling Point | 233.37 °C at 760 mmHg | [1] |

| Flash Point | 94.939 °C | [1] |

| Refractive Index | 1.5780 - 1.5830 @ 20°C | [2] |

Synthesis and Mechanistic Rationale

The synthesis of substituted benzofurans is a well-established field, with numerous strategies employing transition-metal catalysis.[5][6] A highly effective and common approach involves a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. This method offers a convergent and flexible route to the benzofuran core.

A plausible and efficient synthesis of this compound can be envisioned starting from a suitably substituted iodophenol and a protected acetylene source. The choice of a palladium catalyst, often in conjunction with a copper(I) co-catalyst, is critical for facilitating the carbon-carbon bond formation of the Sonogashira coupling.[7]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis

Step 1: Sonogashira Coupling

-

To a dry, argon-purged flask, add 2-bromo-4-fluoro-6-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add degassed triethylamine (3.0 eq) as both the base and a solvent. The base is crucial for neutralizing the HI generated during the catalytic cycle.

-

Add ethynyltrimethylsilane (1.2 eq). The trimethylsilyl (TMS) group is an effective protecting group for the terminal alkyne, preventing self-coupling.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, filter the mixture through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the silyl-protected alkynylphenol intermediate.

Step 2: Deprotection and Cyclization

-

Dissolve the purified intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add potassium carbonate (K₂CO₃, 2.0 eq). The base facilitates both the deprotection of the TMS group and the subsequent intramolecular nucleophilic attack.

-

Heat the mixture to reflux (approx. 66 °C) for 4-6 hours. The elevated temperature promotes the 5-exo-dig cyclization, which is kinetically favored.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, via flash column chromatography to obtain a clear, pale yellow liquid.[2]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for structural elucidation.

Caption: Workflow for purification and analytical validation.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio (m/z) of the compound, confirming its molecular weight. The predicted collision cross-section (CCS) values can further aid in identification.

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample directly into the ESI-MS instrument.

-

Acquire spectra in both positive and negative ion modes to observe adducts such as [M+H]⁺ and [M-H]⁻.

-

Compare the observed m/z values with the theoretical mass of C₈H₄BrFO.

Table: Predicted Collision Cross Section (CCS) Data [4]

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 214.95024 | 135.1 |

| [M+Na]⁺ | 236.93218 | 150.4 |

| [M-H]⁻ | 212.93568 | 142.9 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure. ¹H, ¹³C, and ¹⁹F NMR experiments are required for full characterization.

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For unambiguous assignments, 2D experiments like COSY and HSQC may be necessary.

Applications in Drug Discovery

The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[8][9] this compound serves as a versatile building block for creating novel therapeutic agents.

The presence of halogen atoms significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom at the 7-position provides a handle for further diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity through favorable electronic interactions.[10]

This compound is particularly valuable in the development of:

-

Central Nervous System (CNS) Agents: The benzofuran core has been shown to have the potential to cross the blood-brain barrier, making it a suitable scaffold for designing drugs targeting CNS disorders like depression, anxiety, or neurodegenerative diseases.[11]

-

Enzyme Inhibitors: As a precursor, it is used to synthesize more complex molecules that can act as enzyme inhibitors or receptor modulators for various therapeutic targets.[11][12]

-

Anticancer and Antimicrobial Agents: Halogenated benzofuran derivatives have demonstrated significant potential as anticancer and antimicrobial agents, with the halogens often contributing to enhanced binding affinity and cytotoxic activity.[10][13]

Caption: Logical pathway from the core scaffold to therapeutic applications.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds like 7-Bromo-5-chloro-1-benzofuran, it should be treated as potentially harmful and irritant.[14]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H4BrFO). Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-1-benzofuran. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-5-chloro-1-benzofuran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Asati, V., et al. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. (2020). International Journal of Scientific Development and Research. Retrieved from [Link]

-

PubChemLite. (n.d.). 7-bromo-1-benzofuran-5-carboxylic acid (C9H5BrO3). Retrieved from [Link]

-

Sun, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]

Sources

- 1. This compound | 253429-19-5 [chemnet.com]

- 2. 7-Bromo-5-fluorobenzo[b]furan, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C8H4BrFO) [pubchemlite.lcsb.uni.lu]

- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsdr.org [ijsdr.org]

- 11. This compound [myskinrecipes.com]

- 12. 7-Bromo-5-chloro-1-benzofuran-2-carboxylicacid [myskinrecipes.com]

- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-Bromo-5-chloro-1-benzofuran | C8H4BrClO | CID 22144720 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Determining the Solubility of 7-Bromo-5-fluoro-1-benzofuran

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 7-Bromo-5-fluoro-1-benzofuran, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published solubility data for this specific molecule, this document serves as a practical manual, guiding researchers through theoretical solubility prediction, experimental design, and analytical quantification. We will explore the foundational principles of solubility, detail robust experimental protocols, and provide insights into the interpretation of solubility data. This guide is intended to be a self-validating system, enabling researchers to generate reliable and reproducible solubility profiles for this compound in a variety of solvent systems.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the feasibility and success of numerous scientific endeavors.[1] In drug discovery and development, aqueous solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.[1] For synthetic chemists, understanding solubility is paramount for reaction setup, purification, and product formulation. This guide will provide the necessary tools to approach the solubility determination of this compound in a systematic and scientifically rigorous manner.

This compound: A Molecule of Interest

This compound is a halogenated heterocyclic compound. The benzofuran scaffold is a common motif in biologically active molecules. The presence of both bromine and fluorine atoms on the aromatic ring is expected to significantly influence its physicochemical properties, including its solubility. The electronegative fluorine atom can increase polarity, while the larger bromine atom contributes to the molecule's hydrophobicity.[2] Understanding the interplay of these structural features is key to predicting and determining its solubility.

Theoretical Framework: Predicting Solubility

Before embarking on experimental work, a theoretical assessment can provide valuable insights into the expected solubility of this compound in different solvents. This predictive approach is grounded in the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3][4][5][6][7][8]

Intermolecular Forces and the "Like Dissolves Like" Principle

The primary intermolecular forces at play are:

-

Dispersion Forces (van der Waals): Present in all molecules, these are weak, temporary attractions.

-

Dipole-Dipole Forces: Occur between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving hydrogen and a highly electronegative atom (N, O, or F).

This compound is a polar molecule due to the presence of the ether oxygen and the carbon-halogen bonds. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach

Hansen Solubility Parameters offer a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipole-dipole forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Experimental Determination of Solubility: Protocols and Methodologies

Experimental validation is essential to accurately determine the solubility of this compound. The following section details robust and widely accepted protocols.

Differentiating Thermodynamic and Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium solubility of a compound in a saturated solution at a given temperature and pressure. It is a thermodynamically stable value.[1][13] The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15][16]

-

Kinetic Solubility: This measures the concentration of a compound that can be dissolved from a high-concentration stock solution (often in DMSO) when added to an aqueous buffer. It is often a higher, but metastable, value and is commonly used in high-throughput screening.[14][17][18]

For a comprehensive understanding, determining the thermodynamic solubility is recommended.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for determining the thermodynamic solubility of this compound.

Caption: General workflow for thermodynamic solubility determination.

Detailed Protocol: The Shake-Flask Method

This method is designed to achieve a true equilibrium between the undissolved solid and the saturated solution.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), hexane, toluene)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The exact amount should be enough to ensure a solid phase remains after equilibration.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Alternatively, centrifuge the vials or filter the solution using a syringe filter.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Analytical Quantification Methods

HPLC is a highly accurate and specific method for determining concentration.

Protocol for HPLC Quantification:

-

Method Development: Develop an HPLC method capable of separating this compound from any potential impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the saturated solution obtained from the shake-flask experiment to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution to determine the solubility.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. youtube.com [youtube.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 12. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. ovid.com [ovid.com]

An In-Depth Technical Guide to the Initial Toxicity Screening of 7-Bromo-5-fluoro-1-benzofuran

A Proactive Approach to De-risking Novel Benzofuran Derivatives in Early Drug Discovery

Authored by: A Senior Application Scientist

Introduction: Navigating the Complex Landscape of Preclinical Safety

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of drug candidates fail due to unforeseen toxicity.[1][2] Therefore, a robust and early assessment of a compound's toxicological profile is not just a regulatory requirement but a critical step in mitigating risk and optimizing resources. This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of 7-Bromo-5-fluoro-1-benzofuran, a novel benzofuran derivative.

Part 1: Foundational Strategy - A Tiered and Integrated Approach

The initial toxicity screening of a novel compound should follow a tiered approach, starting with rapid, cost-effective in silico and in vitro methods before progressing to more complex and resource-intensive assays.[3] This strategy allows for early identification of potential red flags, enabling a "fail fast, fail cheap" philosophy that is central to modern drug discovery.

Our proposed workflow for this compound is designed to provide a comprehensive initial safety profile, focusing on the most common reasons for compound attrition: cytotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities.

Caption: Tiered workflow for initial toxicity screening of novel compounds.

Part 2: In Silico Toxicity Prediction - The First Line of Defense

Before committing to resource-intensive wet lab experiments, a thorough in silico analysis of this compound is essential.[4][5][6] Computational models can predict a range of toxicological endpoints based on the chemical structure, providing an early warning of potential liabilities.[4][7]

Key In Silico Endpoints for this compound:

| Toxicity Endpoint | Rationale for Screening | Recommended Tools |

| Mutagenicity | The presence of bromo and fluoro groups on an aromatic system can sometimes be associated with mutagenic potential. Early identification is critical. | DEREK Nexus, Sarah Nexus, CASE Ultra |

| Carcinogenicity | To assess the long-term cancer risk, especially for compounds intended for chronic administration. | DEREK Nexus, Lhasa Carcinogenicity Database |

| Cardiotoxicity (hERG Inhibition) | Benzofuran derivatives have been implicated in hERG channel inhibition. This is a major cause of drug withdrawal.[8] | Various QSAR models, 3D-pharmacophore models |

| Hepatotoxicity | The liver is a primary site of drug metabolism and is susceptible to toxicity. | DEREK Nexus, TOPKAT |

| ADME Properties | Absorption, Distribution, Metabolism, and Excretion properties are crucial for understanding a compound's overall disposition and potential for accumulation.[1][2][9] | SwissADME, ADMETlab, StarDrop |

Expert Insight: While in silico models are powerful tools for prioritization, they are predictive and not a substitute for experimental data. Positive findings should be viewed as hypotheses to be tested in subsequent in vitro assays.

Part 3: In Vitro Cytotoxicity - Assessing the Impact on Cellular Health

Cytotoxicity assays are a fundamental component of initial toxicity screening, providing a quantitative measure of a compound's ability to cause cell death.[10][11] These assays are typically conducted in a dose-response format to determine the concentration at which the compound exhibits toxic effects.

Recommended Cytotoxicity Assays:

Two of the most widely used and well-validated cytotoxicity assays are the MTT and XTT assays.[12][13][14] Both rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[14]

| Assay | Principle | Advantages | Disadvantages |

| MTT Assay | Reduction of yellow, water-soluble MTT to a purple, insoluble formazan by mitochondrial dehydrogenases.[13][14] | Well-established, cost-effective.[11] | Requires a solubilization step for the formazan product.[13] |

| XTT Assay | Reduction of XTT to a water-soluble orange formazan product.[12][13] | Simpler protocol (no solubilization step), suitable for high-throughput screening.[12][13] | Can be less sensitive than the MTT assay for some cell types. |

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant human cell line (e.g., HepG2 for liver toxicity assessment).

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Human cell line (e.g., HepG2)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 4: Genotoxicity Assessment - Protecting the Blueprint of Life

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, potentially leading to mutations and cancer.[15] A standard battery of in vitro genotoxicity tests is required by regulatory agencies.[16][17]

Core In Vitro Genotoxicity Assays:

A combination of the Ames test and an in vitro micronucleus assay is generally sufficient to detect the vast majority of genotoxic compounds.[18]

Caption: Core assays for in vitro genotoxicity assessment.